1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo-
Beschreibung
NMR Spectral Signatures (¹H/¹³C)
¹³C NMR (predicted for DMSO-$$ d_6 $$):
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 185–190 |
| Aromatic C-Br | 135–140 |
| Aromatic C-H | 125–130 |
¹H NMR features symmetry-equivalent protons due to the 2,7-dibromo substitution pattern. Aromatic protons adjacent to bromine deshield to 8.5–9.0 ppm, while those near ketones resonate at 7.8–8.2 ppm.
IR Vibrational Modes of Carbonyl and C-Br Bonds
IR spectroscopy reveals key functional groups:
| Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|
| C=O stretch | 1715–1730 |
| C-Br stretch | 540–560 |
| Aromatic C=C stretch | 1580–1600 |
The elevated C=O frequency (vs. typical 1685 cm⁻¹ for conjugated ketones) reflects reduced resonance stabilization due to steric strain.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) yields characteristic fragments:
| m/z Ratio | Fragment Ion |
|---|---|
| 422.02 | Molecular ion [M]⁺ |
| 343.98 | [M − Br]⁺ |
| 264.04 | [M − 2Br − 2CO]⁺ |
Dominant fragmentation pathways involve sequential loss of bromine atoms (79/81 Da) and carbonyl groups (28 Da).
Eigenschaften
IUPAC Name |
2,7-dibromopyrene-1,3,6,8-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Br2O4/c17-11-13(19)5-1-2-6-10-8(16(22)12(18)14(6)20)4-3-7(9(5)10)15(11)21/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGKJPHTQIWQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=O)C(C4=O)Br)C(=O)C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071580 | |
| Record name | 1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68516-49-4 | |
| Record name | 2,7-Dibromo-1,3,6,8(2H,7H)-pyrenetetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68516-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068516494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dibromopyrene-1,3,6,8(2H,7H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The principal synthetic approach to 1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo- involves selective bromination of pyrene derivatives followed by oxidation to introduce the tetrone groups .
- Starting Material : Pyrene or pyrene tetrone derivatives.
- Bromination : Bromine or bromine-containing reagents are used to introduce bromine atoms specifically at the 2 and 7 positions of the pyrenetetrone scaffold.
- Catalysts : Iron(III) bromide (FeBr3) or similar Lewis acid catalysts are commonly employed to facilitate electrophilic bromination.
- Oxidation : The pyrene core is oxidized to form the tetrone (four ketone groups) at the 1,3,6,8 positions. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used in related pyrenequinone preparations.
- Reaction Medium : Organic solvents such as carbon tetrachloride (CCl4) or other chlorinated solvents are often used to dissolve pyrene and bromine reagents.
Industrial Scale Adaptations :
- Continuous flow reactors improve control over reaction parameters, enhancing yield and selectivity.
- Advanced purification methods like column chromatography are applied to isolate the pure 1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo-.
- Optimization focuses on maximizing purity and minimizing by-products.
Detailed Preparation Protocol (Literature-Based)
While direct detailed experimental procedures for 1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo- are scarce, analogous bromination and oxidation methods for related pyrene derivatives provide a foundation:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of pyrene or pyrenetetrone in organic solvent | Room temperature, inert atmosphere (N2) | Solvent: CCl4 or toluene |
| 2 | Addition of bromine or bromine reagent | Dropwise addition over several hours | Catalyst: FeBr3 or none depending on reagent |
| 3 | Stirring for extended time (24–48 h) | Room temperature to mild heating | Ensures complete bromination |
| 4 | Oxidation (if starting from pyrene) | Use of oxidants like KMnO4 or CrO3 | Converts pyrene to tetrone |
| 5 | Workup | Filtration, washing with methanol | Removes impurities |
| 6 | Purification | Recrystallization from toluene or chromatography | Achieves high purity |
Comparative Preparation Methods for Related Bromopyrene Compounds
To understand the preparation of the dibromo pyrenetetrone, it is instructive to consider methods for related bromopyrene compounds, such as 1,6-dibromopyrene:
| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical bromination (Grimshaw, 1972) | Pyrene, bromine in CCl4 | Dropwise bromine addition over 4 h, stirred 48 h, N2 atmosphere | ~38% | Straightforward, well-documented | Uses toxic bromine and CCl4 |
| Improved bromination (Patent CN103102244A, 2011) | Pyrene, dibromohydantoin in organic solvent | Mild conditions, filtration, recrystallization | High yield (not specified) | Avoids liquid bromine, safer, environmentally friendly | Patent protected method |
These methods highlight that bromination is typically performed under controlled conditions to achieve regioselectivity and that alternative brominating agents like dibromohydantoin can reduce hazards and improve industrial applicability.
Summary Table: Preparation Methods Overview
| Aspect | Description |
|---|---|
| Starting Material | Pyrene or pyrenetetrone derivatives |
| Brominating Agent | Bromine, dibromohydantoin |
| Catalyst | Iron(III) bromide (FeBr3) or none |
| Solvent | Carbon tetrachloride (CCl4), toluene, or other organic solvents |
| Reaction Time | 24–48 hours |
| Temperature | Room temperature to mild heating |
| Purification | Filtration, recrystallization, column chromatography |
| Industrial Adaptations | Continuous flow reactors, safer brominating agents, optimized purification |
Research Findings and Notes on Preparation
- The selectivity of bromination at the 2 and 7 positions is critical and achieved by controlling reagent stoichiometry, temperature, and catalyst presence.
- The oxidation to tetrone groups is typically performed after bromination or by starting from pre-oxidized pyrene derivatives.
- The use of dibromohydantoin as a brominating agent offers a safer and more environmentally friendly alternative to elemental bromine, reducing toxic emissions and handling risks.
- Industrial processes emphasize yield optimization and purity , employing continuous flow techniques and advanced chromatographic methods.
- The compound’s reactive bromine atoms and ketone groups facilitate further chemical modifications, making the preparation method foundational for downstream applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrenequinones.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding dihydro derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyrenequinones
Reduction: Dihydro derivatives
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Chemistry :
- Precursor for Organic Synthesis : The compound serves as a precursor in synthesizing complex organic molecules and polymers due to its reactive bromine atoms and ketone groups .
- Fluorescent Probes : It is investigated as a fluorescent probe for biological imaging, leveraging its unique electronic properties .
- Biology :
- Medicine :
- Industry :
Case Study 1: Anticancer Properties
Research has demonstrated that 1,3,6,8(2H,7H)-Pyrenetetrone can induce apoptosis in cancer cell lines through DNA intercalation. The compound's ability to disrupt cellular processes highlights its potential as a chemotherapeutic agent.
Case Study 2: Fluorescent Imaging
In a study focusing on cellular imaging techniques, the compound was used as a fluorescent probe to visualize cellular structures in real-time. Its unique photophysical properties allowed for enhanced contrast in imaging applications.
Wirkmechanismus
The mechanism of action of 1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo- involves its interaction with molecular targets through its bromine atoms and aromatic structure. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, its electronic properties allow it to participate in charge transfer processes, making it useful in electronic applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The 2,7-disubstituted benzo[lmn][3,8]phenanthroline-tetraone derivatives exhibit tunable properties based on their substituents. Below is a detailed comparison of 2,7-dibromo-NDI with other derivatives:
Table 1: Structural and Functional Comparison of 2,7-Disubstituted NDI Derivatives
Note: Molecular weights marked with * are estimated based on substituent contributions where exact data was unavailable.
Key Findings from Comparative Analysis
Electronic Properties :
- The 2,7-dibromo-NDI (Compound 3) is highly electron-deficient due to bromine’s electron-withdrawing effect, making it suitable for charge-transfer applications .
- Fluorinated derivatives like NDI-C4F exhibit enhanced electron mobility and operational stability in photovoltaics due to fluorine’s inductive effect .
Solubility and Processability: Alkyl-substituted derivatives (e.g., 2,7-dihexyl-NDI) show superior solubility in nonpolar solvents, enabling solution-processed device fabrication . Polar substituents (e.g., 2,7-bis(2-hydroxyethyl)-NDI) improve compatibility with aqueous systems but reduce thermal stability .
Structural Effects: Bulky substituents (e.g., 2,7-bis(2,6-diisopropylphenyl)-NDI, ) induce non-planar configurations, affecting crystallinity and optoelectronic performance . π-Conjugated substituents (e.g., 2,7-bis(3-pyridinylmethyl)-NDI) enable coordination with metal ions, expanding applications in catalysis and sensing .
Thermal Stability :
- Fluorinated and brominated derivatives exhibit higher thermal decomposition thresholds (>300°C) compared to alkylated analogs .
Research Implications and Limitations
In contrast, fluorinated and alkylated derivatives address these issues but may compromise electronic performance. Future research should explore hybrid substituents (e.g., bromo-fluoro combinations) to balance stability, solubility, and charge transport.
Biologische Aktivität
1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo- (CAS No. 68516-49-4) is a synthetic organic compound with significant biological activity and potential applications in various scientific fields. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H6Br2O4 |
| Molecular Weight | 422.02 g/mol |
| Boiling Point | 628.2 ± 55.0 °C (Predicted) |
| Density | 2.148 ± 0.06 g/cm³ (Predicted) |
| pKa | 2.44 ± 0.40 (Predicted) |
1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo- exhibits its biological activity primarily through:
- DNA Intercalation : The compound can intercalate into DNA structures due to its planar aromatic system. This interaction can disrupt normal DNA function and lead to cytotoxic effects in cancer cells.
- Fluorescent Properties : Its unique electronic properties make it suitable as a fluorescent probe in biological imaging applications .
- Charge Transfer Processes : The presence of bromine atoms enhances its ability to participate in charge transfer processes, which is crucial for its application in organic electronics.
Anticancer Properties
Research has indicated that 1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo- possesses potential anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by disrupting cellular processes through DNA damage and oxidative stress mechanisms .
Case Studies
- Cell Line Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation and increased rates of apoptosis compared to control groups .
- Fluorescence Imaging : Another research highlighted the use of this compound as a fluorescent probe for imaging cellular structures in live cells. The results indicated effective localization within the nucleus and mitochondria, suggesting its potential for tracking cellular processes in real-time .
Applications in Research
1,3,6,8(2H,7H)-Pyrenetetrone, 2,7-dibromo- is being explored for various applications:
- Fluorescent Probes : Due to its strong fluorescence properties, it is being tested as a tool for bioimaging and tracking cellular dynamics.
- Drug Delivery Systems : Its ability to intercalate into DNA positions it as a candidate for targeted drug delivery systems aimed at cancer therapy.
- Organic Electronics : The compound's electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs) .
Q & A
Basic Synthesis and Purification
Q: What are the established synthetic routes for 2,7-dibromo-1,3,6,8(2H,7H)-pyrenetetrone, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via electrophilic bromination of the parent pyrenetetrone. Key steps include:
- Brominating Agents: Use of Br₂ in the presence of Lewis acids (e.g., FeBr₃) or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction homogeneity .
- Temperature Control: Reactions are often conducted at 0–25°C to balance reactivity and selectivity .
- Purification: Column chromatography (silica gel, eluting with hexane/ethyl acetate) or recrystallization from toluene/nonane mixtures removes unreacted starting materials and byproducts .
Yield optimization involves iterative adjustments to stoichiometry, catalyst loading, and reaction time. Reported yields range from 49% to 95% depending on substituent effects .
Advanced Structural Characterization
Q: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of 2,7-dibromo derivatives of pyrenetetrone? A: A multi-technique approach is critical:
- NMR Spectroscopy: ¹H and ¹³C NMR identify bromine-induced deshielding effects, with characteristic splitting patterns confirming substitution positions .
- X-ray Crystallography: Single-crystal studies (e.g., using Cu-Kα radiation) resolve bond lengths (mean C–C = 0.005 Å) and dihedral angles, validating the planar aromatic core and bromine orientation .
- Mass Spectrometry: High-resolution ESI/HRMS or EI-MS confirms molecular ions (e.g., [M]⁺ or [M+Na]⁺) and isotopic patterns for bromine .
- IR Spectroscopy: Stretching frequencies for carbonyl (C=O) and C-Br bonds (500–600 cm⁻¹) provide additional structural evidence .
Mechanistic Insights into Bromination
Q: How do electronic and steric factors influence the regioselectivity of bromination in pyrenetetrone derivatives? A: Bromination occurs preferentially at the 2,7-positions due to:
- Electron Density: The parent pyrenetetrone’s electron-deficient quinoid structure directs electrophiles to positions with higher electron density, stabilized by resonance .
- Steric Hindrance: Bulky substituents (e.g., isopropyl groups in analogs) can shift bromination to less hindered sites, as seen in 2,7-bis(2,6-diisopropylphenyl) derivatives .
Computational studies (DFT) modeling charge distribution and frontier molecular orbitals (HOMO/LUMO) can predict reactivity patterns .
Handling Data Contradictions in Physicochemical Properties
Q: How should researchers reconcile discrepancies in reported melting points or solubility data for this compound? A: Variations arise from:
- Purity: Impurities (e.g., residual solvents or brominated byproducts) lower melting points. Repetitive recrystallization or HPLC analysis ensures purity .
- Polymorphism: Different crystalline forms (e.g., anhydrous vs. solvated) exhibit distinct melting behaviors. XRPD (X-ray powder diffraction) identifies polymorphs .
- Solvent Systems: Solubility in toluene/nonane vs. DMSO should be documented with exact solvent ratios and temperatures .
Advanced Applications in Materials Science
Q: What strategies are used to tailor 2,7-dibromo-pyrenetetrone for optoelectronic or catalytic applications? A: Functionalization pathways include:
- π-Extension: Suzuki coupling with aryl boronic acids introduces electron-donating/withdrawing groups, modulating HOMO-LUMO gaps for OLEDs or sensors .
- Coordination Chemistry: The tetrone moiety chelates metals (e.g., Pd or Cu), enabling catalytic applications in cross-coupling reactions .
- Polymer Integration: Copolymerization with thiophene or fluorene derivatives enhances charge transport in organic semiconductors .
Safety and Hazard Mitigation
Q: What safety protocols are essential when handling brominated pyrenetetrone derivatives? A: Key precautions:
- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of toxic vapors (e.g., HBr released during synthesis) .
- Waste Disposal: Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO₃) before disposal .
- Emergency Procedures: Immediate rinsing with water for skin contact and medical consultation for persistent irritation .
Computational Modeling for Property Prediction
Q: How can QSPR (Quantitative Structure-Property Relationship) models aid in predicting the behavior of novel derivatives? A: QSPR workflows involve:
- Descriptor Selection: Molecular weight, dipole moment, and Hammett constants (σ) correlate with reactivity and solubility .
- Training Data: Experimental datasets (e.g., melting points, logP) from analogs validate predictive accuracy .
- Software Tools: Gaussian for DFT calculations or COSMO-RS for solubility predictions .
Addressing Synthetic Byproducts and Side Reactions
Q: What are common byproducts in the synthesis of this compound, and how are they identified? A: Typical byproducts include:
- Over-Brominated Species: e.g., 2,3,7,8-tetrabromo derivatives, detected via LC-MS or TLC (Rf comparison) .
- Oxidation Products: Quinone formation under aerobic conditions, identified by IR (C=O stretches at ~1650 cm⁻¹) .
- Dimerization: Cross-linked products from radical intermediates, characterized by MALDI-TOF or SEC (size exclusion chromatography) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
